molecular formula C12H12N2O4 B1371017 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid CAS No. 1154729-69-7

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid

Cat. No. B1371017
CAS RN: 1154729-69-7
M. Wt: 248.23 g/mol
InChI Key: SWFJQFNDJBWUOR-UHFFFAOYSA-N
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Description

The compound “3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid” is a chemical substance used in diverse scientific research. It exhibits unique properties that enable its utilization in various fields, ranging from pharmaceuticals to material science. The compound has a CAS Number of 1154729-69-7 . Its IUPAC name is 4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular weight of “3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid” is 248.24 . The InChI key is SWFJQFNDJBWUOR-UHFFFAOYSA-N . The compound’s structure can be analyzed using various spectroscopic techniques. For example, its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

It has a storage temperature of room temperature . The compound’s physical and chemical properties can be analyzed using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure, featuring a benzoxazole moiety, is often found in pharmacologically active molecules. The compound could be utilized in synthesizing novel therapeutic agents that target a variety of diseases, including those requiring selective receptor binding or enzyme inhibition .

Agriculture

In the agricultural sector, derivatives of benzoxazole have been studied for their herbicidal properties. As such, 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid may serve as a precursor in developing new herbicides that can help manage weed growth, potentially leading to increased crop yields and food production efficiency .

Material Science

The benzoxazole ring system is known for its luminescent properties. This compound could be investigated for its use in creating organic light-emitting diodes (OLEDs) or other photoluminescent materials that are crucial in the development of energy-efficient lighting and display technologies .

Environmental Science

In environmental science, this compound’s derivatives could be assessed for their ability to act as chemical sensors. These sensors could detect pollutants or toxins in the environment, aiding in environmental monitoring and the development of cleaner industrial processes .

Biochemistry

Biochemically, the compound can be used to study enzyme-substrate interactions, particularly in enzymes that recognize the benzoxazole scaffold. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic use .

Pharmacology

Pharmacologically, the compound’s activity against common pathogens suggests its potential use in antimicrobial drug development. It could be part of a compound library for high-throughput screening to discover new drugs that combat antibiotic-resistant bacteria .

properties

IUPAC Name

4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-13-9-6-8(2-3-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJQFNDJBWUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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